![molecular formula C24H23BrClN3O B4737355 N-[4-(4-benzyl-1-piperazinyl)phenyl]-5-bromo-2-chlorobenzamide](/img/structure/B4737355.png)
N-[4-(4-benzyl-1-piperazinyl)phenyl]-5-bromo-2-chlorobenzamide
Overview
Description
N-[4-(4-benzyl-1-piperazinyl)phenyl]-5-bromo-2-chlorobenzamide, also known as BRL-15572, is a chemical compound that has been extensively studied in scientific research. It is a selective antagonist of the dopamine D3 receptor, which is a target for the treatment of various neurological and psychiatric disorders.
Mechanism of Action
The dopamine D3 receptor is a G protein-coupled receptor that is primarily expressed in the mesolimbic pathway of the brain. It is involved in the regulation of reward, motivation, and addiction. N-[4-(4-benzyl-1-piperazinyl)phenyl]-5-bromo-2-chlorobenzamide acts as a competitive antagonist of the D3 receptor, which means it binds to the receptor and blocks the binding of dopamine. This leads to a decrease in the activity of the D3 receptor and its downstream signaling pathways.
Biochemical and Physiological Effects:
N-[4-(4-benzyl-1-piperazinyl)phenyl]-5-bromo-2-chlorobenzamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to reduce cocaine self-administration and relapse in animal models of addiction. It has also been shown to improve cognitive function and reduce impulsivity in animal models of attention deficit hyperactivity disorder (ADHD). Furthermore, N-[4-(4-benzyl-1-piperazinyl)phenyl]-5-bromo-2-chlorobenzamide has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[4-(4-benzyl-1-piperazinyl)phenyl]-5-bromo-2-chlorobenzamide in lab experiments is its selectivity for the D3 receptor. This allows researchers to study the specific functions of this receptor subtype without affecting other dopamine receptor subtypes. However, one limitation of using N-[4-(4-benzyl-1-piperazinyl)phenyl]-5-bromo-2-chlorobenzamide is its relatively low potency compared to other D3 receptor antagonists. This may require higher doses of the compound to achieve the desired effects, which could lead to off-target effects and toxicity.
Future Directions
There are several future directions for research on N-[4-(4-benzyl-1-piperazinyl)phenyl]-5-bromo-2-chlorobenzamide. One area of interest is the role of the D3 receptor in psychiatric disorders such as schizophrenia, depression, and anxiety. N-[4-(4-benzyl-1-piperazinyl)phenyl]-5-bromo-2-chlorobenzamide could be used to study the specific functions of the D3 receptor in these disorders and to develop new treatments that target this receptor subtype. Another area of interest is the development of more potent and selective D3 receptor antagonists that could be used in clinical trials. Finally, N-[4-(4-benzyl-1-piperazinyl)phenyl]-5-bromo-2-chlorobenzamide could be used as a tool compound to study the interaction between the D3 receptor and other neurotransmitter systems, such as the glutamate and GABA systems, which could lead to new insights into the pathophysiology of various neurological and psychiatric disorders.
Scientific Research Applications
N-[4-(4-benzyl-1-piperazinyl)phenyl]-5-bromo-2-chlorobenzamide has been used as a tool compound in various scientific research studies to investigate the role of dopamine D3 receptors in the brain. It has been shown to selectively block the D3 receptor without affecting other dopamine receptor subtypes. This allows researchers to study the specific functions of the D3 receptor in various physiological and pathological conditions.
properties
IUPAC Name |
N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-bromo-2-chlorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrClN3O/c25-19-6-11-23(26)22(16-19)24(30)27-20-7-9-21(10-8-20)29-14-12-28(13-15-29)17-18-4-2-1-3-5-18/h1-11,16H,12-15,17H2,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWKTTNNRKAIDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-bromo-2-chlorobenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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